LogP Shift: +16% Increased Lipophilicity Versus 3-Tert-butylisoxazol-5-amine
The computed partition coefficient (LogP) for 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine is 2.49 [1], representing a 16% increase in lipophilicity relative to its 3-tert-butylisoxazol-5-amine counterpart, which has a reported LogP of 2.14 . This quantifiable shift directly impacts predicted membrane permeability and CNS penetration potential, making the 4-ethyl substituted compound more favorable for targets requiring enhanced passive diffusion across lipid bilayers.
| Evidence Dimension | Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.49 (computed) |
| Comparator Or Baseline | 3-tert-butylisoxazol-5-amine (CAS 59669-59-9): 2.14 |
| Quantified Difference | +0.35 units (≈16% relative increase) |
| Conditions | Computed using ACD/Labs or XLogP3 algorithms. |
Why This Matters
LogP is a critical determinant of a compound's behavior in biological assays, influencing solubility, permeability, and off-target binding; a 16% increase represents a meaningful change that can alter hit-to-lead progression.
- [1] ChemBase. (2025). 3-tert-butyl-4-ethyl-1,2-oxazol-5-amine. CBID: 271435. View Source
